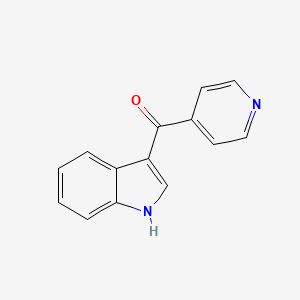

1h-Indol-3-yl(pyridin-4-yl)methanone

Description

Synthesized as a key intermediate in cannabinoid mimetics and bioactive molecules, its structure has been confirmed through X-ray crystallography, NMR, IR, and HRMS analyses . Key properties include:

Properties

CAS No. |

3189-05-7 |

|---|---|

Molecular Formula |

C14H10N2O |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1H-indol-3-yl(pyridin-4-yl)methanone |

InChI |

InChI=1S/C14H10N2O/c17-14(10-5-7-15-8-6-10)12-9-16-13-4-2-1-3-11(12)13/h1-9,16H |

InChI Key |

URMRKJJIVRNPPV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=NC=C3 |

Other CAS No. |

3189-05-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Positional Isomers

Substitution at pyridine’s 3- vs. 4-position significantly alters properties:

Key Insight : Pyridin-4-yl analogs (e.g., 3a) may exhibit distinct electronic profiles due to nitrogen lone-pair orientation, influencing solubility and receptor binding .

Indole Substitution Patterns

Modifications on the indole ring impact pharmacological and physical properties:

| Compound | Indole Substituent | Melting Point (°C) | Activity (NCI Screening) |

|---|---|---|---|

| (5-Bromo-1H-indol-3-yl)-4-pyridinylmethanone (3c) | 5-Bromo | 276–278 | Not tested |

| [HD10] (Pyrazolinyl-indole derivative) | 5-Indolyl, 3-(p-tolyl) | 161–163 | Moderate anti-cancer activity (NCI 56-cell line) |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | 4-Amino, 3-indolyl | – | Anti-inflammatory, fungal ergosterol inhibition |

Key Insight: Bromo substituents (e.g., 3c) increase molecular weight and may enhance lipophilicity, while amino groups (e.g., ) improve water solubility and bioavailability .

Pharmacological Derivatives

Anti-Cancer Pyrazolinyl-Indoles ()

Derivatives with pyrazoline moieties exhibit enhanced activity:

| Compound | Structure | Molecular Weight | Melting Point (°C) |

|---|---|---|---|

| HD10 | (Pyridin-4-yl)(p-tolyl) | 380.23 | 161–163 |

| HD11 | (2-Hydroxyphenyl) | 383.12 | 175–178 |

| HD12 | (4-Chlorophenyl) | 401.11 | 179–181 |

Key Insight : Chlorophenyl (HD12) and hydroxyphenyl (HD11) groups modulate cytotoxicity, likely via hydrogen bonding with target proteins .

Tubulin Inhibitors ()

Compound 58 [(2-(Pyridin-4-yl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone] shows potent tubulin inhibition (IC₅₀ = 50–55 nM) due to trimethoxy groups enhancing hydrophobic interactions .

Physicochemical and ADMET Properties

Key Insight : Pyridin-4-yl analogs balance lipophilicity (log P ~3.5) and solubility, making them suitable for oral bioavailability, whereas fluorinated derivatives (e.g., AM-2201) prioritize blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.